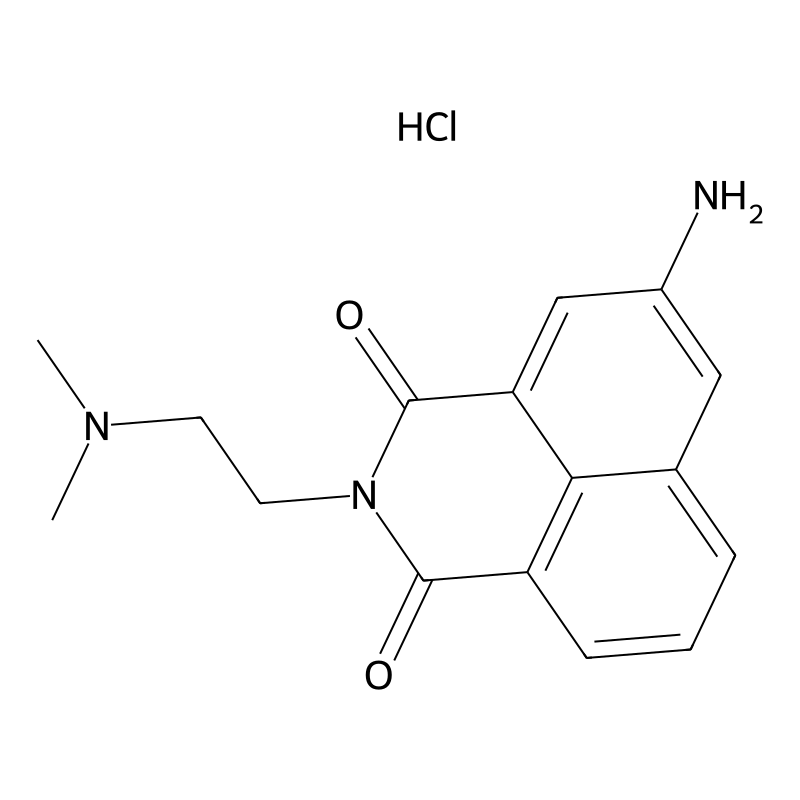

Amonafide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

pH 4 acetate buffer ~10 (mg/mL)

pH 9 carbonate buffer < 1 (mg/mL)

0.1 N HC1 ~20 (mg/mL)

0.1 N NaOH < 1 (mg/mL)

10% Ethanol < 1 (mg/mL)

95% Ethanol 5 - 7 (mg/mL)

95% Methanol 5 - 7 (mg/mL)

Synonyms

Canonical SMILES

Amonafide (CAS 69408-81-7) is a synthetic naphthalimide derivative widely procured as a DNA intercalator and Topoisomerase II (Topo II) inhibitor. Unlike many complex biological inhibitors, it is a well-characterized small molecule with a planar structure that facilitates direct DNA intercalation. For laboratory handling, Amonafide exhibits high solubility in DMSO (up to 57 mg/mL), allowing for stable, highly concentrated stock solutions, while remaining largely insoluble in water (<1 mg/mL) . Its primary procurement value lies in its structural divergence from classical anthracyclines and epipodophyllotoxins, equipping researchers with a unique pharmacological profile for oncology modeling, multidrug resistance (MDR) bypass studies, and pharmacogenomic assays targeting N-acetyltransferase-2 (NAT2) metabolism.

Substituting Amonafide with classical Topo II inhibitors, such as doxorubicin, mitoxantrone, or etoposide, fundamentally compromises experimental integrity in two critical domains: multidrug resistance (MDR) and DNA damage mechanics. In MDR models, classical inhibitors are readily recognized and actively extruded by P-glycoprotein (P-gp) efflux pumps, rendering them ineffective in P-gp overexpressing cell lines[1]. Furthermore, classical inhibitors are ATP-dependent and stabilize Topo II-DNA cleavable complexes, leading to extensive, low-molecular-weight DNA double-strand breaks. Amonafide, conversely, acts prior to cleavable complex formation in an ATP-independent manner, inducing chromatin disorganization without massive DNA cleavage[2]. Consequently, using a generic Topo II inhibitor instead of Amonafide will yield false negatives in MDR bypass screens and trigger entirely different apoptotic signaling pathways.

Evasion of P-Glycoprotein (P-gp) Mediated Efflux in MDR Models

In multidrug-resistant (MDR) leukemia models (e.g., K562/DOX cells), P-gp overexpression drastically reduces the intracellular concentration of classical chemotherapeutics. Quantitative assays demonstrate that while the LC50 values for classical Topo II inhibitors like doxorubicin and etoposide increase by up to 3 log units (a 1000-fold loss in potency) in P-gp+ cells, Amonafide's LC50 remains stable and unaffected [1]. Bidirectional transport models confirm Amonafide is neither a substrate nor an inhibitor of P-gp.

| Evidence Dimension | LC50 shift in P-gp overexpressing vs. wild-type cells |

| Target Compound Data | Amonafide LC50 remains stable (no significant shift) |

| Comparator Or Baseline | Doxorubicin / Etoposide (LC50 increases up to 3 log units / 1000-fold) |

| Quantified Difference | ~1000-fold superior retention of potency in MDR models compared to classical inhibitors |

| Conditions | K562 leukemia cells and K562/DOX (MDR) subline in vitro cytotoxicity assay |

Procuring Amonafide is essential for researchers needing a Topo II inhibitor that reliably bypasses P-gp efflux pumps in resistant cancer models.

Atypical ATP-Independent DNA Fragmentation Profile

Amonafide diverges quantitatively and qualitatively from standard Topo II inhibitors in its mechanism of inducing apoptosis. When CEM leukemia cells are treated with equitoxic concentrations, etoposide and daunorubicin cause extensive DNA cleavage into small fragments (<50 kb). In stark contrast, Amonafide induces primarily high molecular weight DNA fragmentation (50-300 kb) [1]. This is because Amonafide inhibits Topo II binding to DNA in an ATP-independent manner prior to cleavable complex formation, whereas classical inhibitors stabilize the cleavable complex.

| Evidence Dimension | Molecular weight of induced DNA fragments during apoptosis |

| Target Compound Data | Amonafide induces 50-300 kb (high molecular weight) fragments |

| Comparator Or Baseline | Etoposide / Daunorubicin induce <50 kb (low molecular weight) fragments |

| Quantified Difference | >5-fold difference in the minimum size of DNA fragments generated during apoptosis |

| Conditions | CEM leukemia cells incubated with equitoxic concentrations of inhibitors |

This distinct fragmentation profile makes Amonafide the required reagent for studying chromatin loop release and apoptosis independent of massive DNA double-strand breaks.

Validation Standard for NAT2 Pharmacogenomic Assays

Amonafide is highly susceptible to metabolism by N-acetyltransferase-2 (NAT2), making it a premier substrate for phenotyping assays. In engineered colorectal cancer cell models (RKO and DLD-1), the acetylation velocities of Amonafide were measured to be ≥8-fold higher in rapid NAT2 clones (NAT2*13) compared to slow NAT2 clones (NAT2*6) [1]. Generic Topo II inhibitors do not undergo this specific NAT2-mediated acetylation, meaning they cannot be used to model this metabolic pathway.

| Evidence Dimension | Acetylation velocity in NAT2 rapid vs. slow expressing cells |

| Target Compound Data | Amonafide acetylation is ≥8-fold higher in rapid NAT2 clones |

| Comparator Or Baseline | Generic Topo II inhibitors (not NAT2 substrates / zero acetylation) |

| Quantified Difference | ≥8-fold dynamic range in acetylation velocity based on NAT2 genotype |

| Conditions | RKO and DLD-1 CRC cell lines expressing rapid (NAT2*13) or slow (NAT2*6) alleles |

Amonafide is a critical procurement item for laboratories developing NAT2 metabolic screens, genotyping validations, or studying polymorphism-driven drug toxicity.

Multidrug-Resistant (MDR) Tumor Modeling

Because Amonafide evades P-glycoprotein (P-gp) mediated efflux, it is the optimal Topo II inhibitor for screening synergistic drug combinations or studying apoptotic pathways in highly resistant, P-gp overexpressing cell lines (e.g., K562/DOX) where classical anthracyclines fail[1].

Pharmacogenomic and NAT2 Phenotyping Assays

Amonafide’s strict dependency on NAT2 for acetylation makes it a gold-standard reference substrate for in vitro pharmacogenomic assays. It is routinely procured to validate recombinant NAT2 enzyme activity, screen novel NAT2 inhibitors, and model the toxicological impacts of rapid versus slow acetylator phenotypes [2].

Atypical Apoptosis and Chromatin Disorganization Research

For researchers aiming to decouple Topo II inhibition from massive DNA double-strand breaks, Amonafide is the preferred reagent. Its ability to induce high molecular weight DNA fragmentation (50-300 kb) without stabilizing the cleavable complex allows for the precise study of chromatin loop release and ATP-independent apoptotic signaling [3].

References

- [1] Lundberg et al., 'Amonafide, a topoisomerase II inhibitor, is unaffected by P-glycoprotein-mediated efflux', Leukemia Research (2008).

- [2] DIVA Portal, 'NAT2 activity increases cytotoxicity of anthracycline antibiotics and HDAC inhibitors', (2025).

- [3] AACR Journals, 'Amonafide interferes with topoisomerase II binding to DNA and induces chromatin disorganization', Cancer Research (2008).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

Wikipedia

Stability Shelf Life

Dates

2: Kokosza K, Andrei G, Schols D, Snoeck R, Piotrowska DG. Design, antiviral and cytostatic properties of isoxazolidine-containing amonafide analogues. Bioorg Med Chem. 2015 Jul 1;23(13):3135-46. doi: 10.1016/j.bmc.2015.04.079. Epub 2015 May 6. PubMed PMID: 26001344.

3: Wang Z, Liang X, Cheng Z, Xu Y, Yin P, Zhu H, Li Q, Qian X, Liu J. Induction of apoptosis and suppression of ERCC1 expression by the potent amonafide analogue 8-c in human colorectal carcinoma cells. Anticancer Drugs. 2013 Apr;24(4):355-65. doi: 10.1097/CAD.0b013e32835df8b5. PubMed PMID: 23426174.

4: Shen K, Sun L, Zhang H, Xu Y, Qian X, Lu Y, Li Q, Ni L, Liu J. A ROS-mediated lysosomal-mitochondrial pathway is induced by a novel Amonafide analogue, 7c, in human Hela cervix carcinoma cells. Cancer Lett. 2013 Jun 10;333(2):229-38. doi: 10.1016/j.canlet.2013.01.038. Epub 2013 Jan 29. PubMed PMID: 23376642.

5: Shao J, Li Y, Shen K, Lin B, Xu Y, Lu Y, Yin P, Li Q, Liu J, Qian X. 7b, a novel amonafide analog, inhibited proliferation and phorbol 12-myristate 13-acetate/phytohemagglutinin-induced inflammatory responses of Jurkat T cells via p73-dependent pathway and decrease of nuclear factor-κB DNA-binding, respectively. Leuk Lymphoma. 2013 Feb;54(2):359-71. doi: 10.3109/10428194.2012.708750. Epub 2012 Sep 8. PubMed PMID: 22762546.

6: Li Y, Shao J, Shen K, Xu Y, Liu J, Qian X. E2F1-dependent pathways are involved in amonafide analogue 7-d-induced DNA damage, G2/M arrest, and apoptosis in p53-deficient K562 cells. J Cell Biochem. 2012 Oct;113(10):3165-77. doi: 10.1002/jcb.24194. PubMed PMID: 22593008.

7: Freeman CL, Swords R, Giles FJ. Amonafide: a future in treatment of resistant and secondary acute myeloid leukemia? Expert Rev Hematol. 2012 Feb;5(1):17-26. doi: 10.1586/ehm.11.68. Review. PubMed PMID: 22272701.

8: Allen SL, Lundberg AS. Amonafide: a potential role in treating acute myeloid leukemia. Expert Opin Investig Drugs. 2011 Jul;20(7):995-1003. doi: 10.1517/13543784.2011.585756. Epub 2011 May 19. Review. PubMed PMID: 21591994.

9: Liu Y, Norton JT, Witschi MA, Xu Q, Lou G, Wang C, Appella DH, Chen Z, Huang S. Methoxyethylamino-numonafide is an efficacious and minimally toxic amonafide derivative in murine models of human cancer. Neoplasia. 2011 May;13(5):453-60. PubMed PMID: 21532886; PubMed Central PMCID: PMC3084622.

10: Lin B, Chen Z, Xu Y, Zhang H, Liu J, Qian X. 7-b, a novel amonafide analogue, cause growth inhibition and apoptosis in Raji cells via a ROS-mediated mitochondrial pathway. Leuk Res. 2011 May;35(5):646-56. doi: 10.1016/j.leukres.2011.01.029. Epub 2011 Feb 18. PubMed PMID: 21310484.

11: Liang X, Xu Y, Xu K, Liu J, Qian X. B1, a novel amonafide analogue, overcomes the resistance conferred by Bcl-2 in human promyelocytic leukemia HL60 cells. Mol Cancer Res. 2010 Dec;8(12):1619-32. doi: 10.1158/1541-7786.MCR-10-0341. Epub 2010 Nov 12. PubMed PMID: 21076048.

12: Allen SL, Kolitz JE, Lundberg AS, Bennett JM, Capizzi RL, Budman DR. Phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia. Leuk Res. 2010 Apr;34(4):487-91. doi: 10.1016/j.leukres.2009.07.038. Epub 2009 Sep 12. PubMed PMID: 19748672.

13: Xie L, Xu Y, Wang F, Liu J, Qian X, Cui J. Synthesis of new amonafide analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies. Bioorg Med Chem. 2009 Jan 15;17(2):804-10. doi: 10.1016/j.bmc.2008.11.053. Epub 2008 Nov 27. PubMed PMID: 19070496.

14: Norton JT, Witschi MA, Luong L, Kawamura A, Ghosh S, Stack MS, Sim E, Avram MJ, Appella DH, Huang S. Synthesis and anticancer activities of 6-amino amonafide derivatives. Anticancer Drugs. 2008 Jan;19(1):23-36. PubMed PMID: 18043127.

15: Chau M, Christensen JL, Ajami AM, Capizzi RL. Amonafide, a topoisomerase II inhibitor, is unaffected by P-glycoprotein-mediated efflux. Leuk Res. 2008 Mar;32(3):465-73. Epub 2007 Sep 10. PubMed PMID: 17826829.

16: Zhu H, Huang M, Yang F, Chen Y, Miao ZH, Qian XH, Xu YF, Qin YX, Luo HB, Shen X, Geng MY, Cai YJ, Ding J. R16, a novel amonafide analogue, induces apoptosis and G2-M arrest via poisoning topoisomerase II. Mol Cancer Ther. 2007 Feb;6(2):484-95. PubMed PMID: 17308047.

17: Gil-Alegre ME, Bernabeu JA, Camacho MA, Torres-Suarez AI. Statistical method for evaluation of dissolution stability in the formulation development of solid dosage forms: tablets of amonafide. Pharmazie. 2004 Jul;59(7):541-7. PubMed PMID: 15296092.

Explore Compound Types

C7H6N2O4

C7H6N2O4